2,2-Diphenylhexanoic acid

Vue d'ensemble

Description

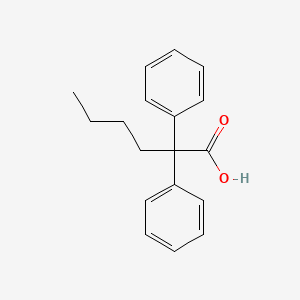

2,2-Diphenylhexanoic acid is a chemical compound with the molecular formula C18H20O2 . It has a molecular weight of 268.3 g/mol and an exact mass of 268.146329876 g/mol . It has several synonyms including NSC97458, NCIOpen2_006228, DTXSID00294624, and ZINC1632663 .

Physical and Chemical Properties Analysis

This compound has several computed properties including a molecular weight of 268.3, XLogP3 of 4.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and a rotatable bond count of 6 . It also has a topological polar surface area of 37.3, a heavy atom count of 20, and a complexity of 281 .

Applications De Recherche Scientifique

DNA Analysis

2,2-Diphenylhexanoic acid has been implicated in the colorimetric estimation of deoxyribonucleic acid (DNA). The diphenylamine reaction, which involves a mixture of acetic and sulphuric acids at high temperatures, is enhanced by the inclusion of acetaldehyde and allowing the solution to stand for extended periods at lower temperatures. This modified method is significantly more sensitive than the original procedure and has fewer interferences, providing insights into the structure of DNA and its metabolic processes (Burton, 1956).

Liquid Crystalline Materials

This compound derivatives, such as 4′-(2,3 Dihydroxypropoxy) diphenyl 4-oxy-hexanoic acid, have been synthesized and analyzed for their liquid crystalline properties. Their phase transitions and character are studied using differential scanning calorimetry and X-ray diffraction. These materials are noted for their flexibility, rigidity, and polyfunctionality, making them suitable for creating new macromolecules with liquid crystalline side chains (López-Velázquez et al., 2012).

Antioxidant Capacity Measurement

In the context of studying antioxidant capacities, this compound has been used as a standard in evaluating the antioxidant power of various substances. By measuring the ability of antioxidants to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), the efficiency and reaction time of different antioxidants can be quantified. This application is crucial for understanding the antioxidant properties of various compounds, including those found in fruits and other natural sources (Sánchez-Moreno et al., 1998).

Environmental and Materials Science

This compound and its derivatives have applications in environmental science, such as in the study of the photodegradation of polychlorinated compounds. This involves understanding the chemical transformations and fate of these compounds in natural waters, with implications for environmental contamination and remediation strategies (Ge et al., 2019).

Chemical Synthesis and Analysis

In chemical synthesis, this compound derivatives are used for the preparation of various compounds. For example, derivatives of 2-amino-6-mercaptohexanoic acid have been prepared for solid-phase synthesis, indicating the versatility of this compound in synthesizing complex molecules (Adeva et al., 1995).

Propriétés

IUPAC Name |

2,2-diphenylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-2-3-14-18(17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRZCHCAPUVAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294624 | |

| Record name | 2,2-diphenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2902-60-5 | |

| Record name | NSC97458 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanamine, 2-[(diphenylmethyl)thio]-N,N-dimethyl-](/img/structure/B1654834.png)